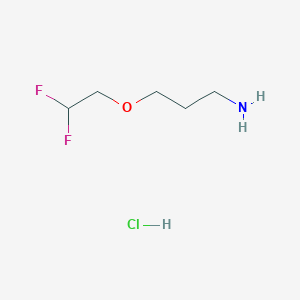

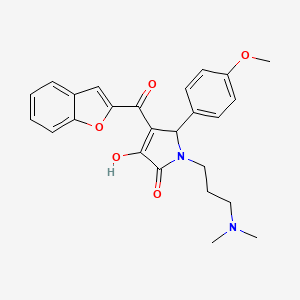

![molecular formula C22H21N5O5S B2723392 4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-53-2](/img/structure/B2723392.png)

4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound might involve the use of 4,5-Dimethoxy-2-nitrobenzoic acid, which is used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide . The synthesis might also involve the use of 4,5-Dimethoxy-2-nitrobenzyl alcohol, which is used as a reagent for the protection of alcohols .Scientific Research Applications

Photolabile Protecting Group

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is used as a photolabile protecting group in caging technology to develop pro-drugs . This allows for the controlled release of drugs in response to light, which can improve the specificity and reduce the side effects of treatment.

Antimicrobial Activities

Compounds with a 1,2,4-triazole structure have been found to possess antimicrobial activities . They can be used in the treatment of local and systemic fungal infections, which are important problems in phytopathology and especially in medicine.

Anticancer Activities

Triazolothiadiazine and its derivatives, which include the compound , have been found to possess anticancer activities . They can potentially be used in the treatment of various types of cancer.

Analgesic and Anti-inflammatory Activities

Triazolothiadiazine and its derivatives also have analgesic and anti-inflammatory activities . They can potentially be used in the treatment of pain and inflammation.

Antioxidant Activities

These compounds also possess antioxidant activities . They can potentially be used to combat oxidative stress, which is implicated in various diseases including cancer, cardiovascular diseases, and neurodegenerative diseases.

Enzyme Inhibitors

Triazolothiadiazine and its derivatives can act as enzyme inhibitors . They can inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. This makes them potentially useful in the treatment of various diseases.

Antiviral Activities

These compounds also have antiviral activities . They can potentially be used in the treatment of viral infections.

Antitubercular Agents

Triazolothiadiazine and its derivatives can act as antitubercular agents . They can potentially be used in the treatment of tuberculosis.

properties

IUPAC Name |

4,5-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5S/c1-13-6-4-5-7-15(13)20-24-22-26(25-20)14(12-33-22)8-9-23-21(28)16-10-18(31-2)19(32-3)11-17(16)27(29)30/h4-7,10-12H,8-9H2,1-3H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXXASVPIMZDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2723313.png)

![N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2723314.png)

![2-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723321.png)

![ethyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2723324.png)

![N-(3-chloro-4-fluorophenyl)-3-{[5-(4-methylphenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2723331.png)